molecular formula C3H5NO3 B158836 2-Propanone, 1-nitro- CAS No. 10230-68-9

2-Propanone, 1-nitro-

Cat. No. B158836
CAS RN: 10230-68-9
M. Wt: 103.08 g/mol
InChI Key: QCDJOJKIHZQJGX-UHFFFAOYSA-N
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Description

“2-Propanone, 1-nitro-” also known as “1-Nitro-2-propanone”, “Nitropropanone”, or “Nitroacetone” is a chemical compound with the formula C3H5NO3 . It has a molecular weight of 103.0767 .


Synthesis Analysis

The synthesis of nitro compounds like “2-Propanone, 1-nitro-” can be achieved through various methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .


Molecular Structure Analysis

The molecular structure of “2-Propanone, 1-nitro-” can be represented by the InChI string: InChI=1S/C3H5NO3/c1-3(5)2-4(6)7/h2H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Propanone, 1-nitro-” include a molecular weight of 103.08, standard solid enthalpy of combustion of -1600.00 ± 0.63 kJ/mol, ideal gas heat capacity (Cp,gas), standard Gibbs free energy of formation (ΔfG°), enthalpy of formation at standard conditions (ΔfH°gas and ΔfH°solid), enthalpy of fusion at standard conditions (ΔfusH°), enthalpy of vaporization at standard conditions (ΔvapH°), log10 of water solubility (log10WS), octanol/water partition coefficient (logPoct/wat), McGowan’s characteristic volume (McVol), critical pressure (Pc), normal boiling point temperature (Tboil), critical temperature (Tc), normal melting (fusion) point (Tfus), and critical volume (Vc) .

Scientific Research Applications

  • Catalytic Applications : A study by Liu et al. (2013) developed a gold-based catalytic system using 2-propanol for the controlled and selective transfer reduction of nitroarene. This approach is notable for its operational simplicity, high chemoselectivity, functional-group tolerance, and the reusability of the catalyst.

  • Chemical Stability in Medical Applications : Research by Li et al. (2012) evaluated the chemical stability of aliphatic β-nitro alcohols, including 2-nitro-1-propanol, for use as in vivo therapeutic corneoscleral cross-linking agents. The findings are significant for the translation of this technology into clinical use.

  • Drug Development : A study by Unluer et al. (2016) explored the synthesis and bioactivity of Mannich bases with 2-mercaptoethanol, leading to 1-aryl-3-piperidine-4-yl-1-propanone hydrochlorides. The compounds exhibited cytotoxicity against human oral malignant cells, indicating potential for drug development.

  • Chemical Analysis and Forensic Science : Andrighetto et al. (2016) discussed the nitro-aldol reaction in the context of alternative clandestine pathways for methamphetamine production. This research is relevant to forensic science and the understanding of illegal drug synthesis.

  • Radiation Chemistry in Nuclear Waste Treatment : Swancutt et al. (2011) investigated the radiation-chemical robustness of a compound similar to 2-propanone, 1-nitro-, in nuclear waste solutions. This research aids in the design of efficient extraction systems for nuclear waste treatment.

  • Pharmaceutical Chemistry : Research by Wang et al. (2019) demonstrated the stereoselective bioreduction of α-nitro ketones using ketoreductases, leading to potential applications in the synthesis of bioactive molecules.

  • Chemiresistive Sensors : Mondal et al. (2018) developed a novel stand-alone chemiresistive sensor using fluorocarbon elastomer/nanocarbon black composites for the selective detection of 2-propanone. This research has implications for medical diagnostics and environmental monitoring.

  • Food Science : Horrocks et al. (2007) studied the effects of 2-nitro-1-propanol on the growth of Campylobacter jejuni and Campylobacter coli. Their findings are relevant for food safety and microbiology.

Safety And Hazards

“2-Propanone, 1-nitro-” is a highly flammable liquid and vapor. It causes serious eye irritation and may cause respiratory irritation. It may cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

1-nitropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO3/c1-3(5)2-4(6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDJOJKIHZQJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90144886
Record name 2-Propanone, 1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90144886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propanone, 1-nitro-

CAS RN

10230-68-9
Record name 2-Propanone, 1-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010230689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanone, 1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90144886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DR Lide, GWA Milne - 1994 - books.google.com
Names, Synonyms, and Structures of Organic Compounds provides critical information on the identity of chemicals and allows easy cross referencing among the diverse nomenclatures …
Number of citations: 5 books.google.com
T Luo, J Yang, Y Li, Y Yu, Y Suo, TT Chen… - Process Safety and …, 2021 - Elsevier
Thermal pyrolysis and decomposition products of flufenacet and sulfentrazone powders were tested by thermogravimetric analysis (TGA), TGA coupled with Fourier transform infrared …
Number of citations: 6 www.sciencedirect.com

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